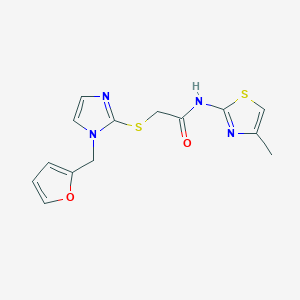

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

説明

Synthesis Analysis

The synthesis of compounds related to 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves multiple steps, starting with the formation of core structures followed by various substitution reactions. In one study, 2,5-bis(furan-2-yl)-1H-imidazole was synthesized using the Weidenhagen reaction, which involves reacting [2-(furan-2-yl)-2-oxoethyl]acetate with furfural. Subsequent alkylation with methyl iodide in the presence of potassium hydroxide yielded N-methyl derivatives, with 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole being the predominant product . This method demonstrates the potential for creating imidazole derivatives that could be further modified to approach the target molecule.

Molecular Structure Analysis

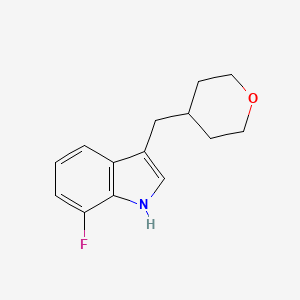

The molecular structure of the target compound is characterized by the presence of an imidazole ring, which is a five-membered planar ring containing two nitrogen atoms. This ring is substituted with a furan-2-ylmethyl group and a thioether linkage to a 4-methylthiazol-2-yl acetamide moiety. The presence of heterocycles like furan and thiazole in the structure suggests potential for varied biological activity, as these motifs are commonly found in pharmacologically active compounds.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be explored through various electrophilic substitution reactions, as demonstrated in the synthesis of 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole . Reactions such as nitration, bromination, sulfonation, hydroxymethylation, and acylation can be employed to introduce different functional groups into the imidazole ring, potentially modifying the biological activity of the compound. The synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives also showcases the reactivity of furan-containing compounds, where reactions with chloroacetic acid and other reagents lead to the formation of thiazolidine rings and heterylidene derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide are not detailed in the provided papers, we can infer that the compound is likely to exhibit properties typical of heterocyclic compounds. These may include moderate solubility in organic solvents, potential for tautomerism, and the ability to engage in hydrogen bonding due to the presence of nitrogen atoms. The thiazole and furan rings may contribute to the compound's stability and electronic properties, which could influence its reactivity and interaction with biological targets.

Relevant Case Studies

The anticancer activity of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, has been investigated, with some derivatives exhibiting potent and selective cytotoxic effects against leukemia cell lines . These findings suggest that the target compound may also possess interesting biological activities worth exploring in further case studies. The structural similarities between the compounds studied and the target molecule indicate that the latter could be a promising candidate for anticancer drug development.

科学的研究の応用

Anticancer Properties

- Compounds structurally related to 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer activities. For instance, derivatives such as 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide exhibited significant apoptosis induction in cancer cell lines, though not as potent as the standard cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antibacterial Activity

- Certain derivatives of 2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been synthesized and found to exhibit significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antifungal Effects

- Research has shown that derivatives of this compound possess potential antifungal effects, with some synthesized heterocyclic compounds being as effective as the antifungal agent ketoconazole against various fungi species (Kaplancıklı, Altıntop, Turan-Zitouni, Özdemir, Demirel, Abu Mohsen, & Hussein, 2013).

Potential Inhibitor of Human Acyl-coenzyme A:cholesterol O-acyltransferase

- A structurally similar compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, with potential for treating diseases involving ACAT-1 overexpression (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Safety And Hazards

Safety and hazard analysis involves assessing the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, and other factors.

将来の方向性

Future directions could involve further studies to optimize the synthesis of the compound, investigations into its reactivity, exploration of its potential uses, and more.

Please consult with a qualified professional or refer to relevant scientific literature for detailed information. This is a general approach and may not apply to all compounds. Always follow appropriate safety guidelines when handling chemicals.

特性

IUPAC Name |

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-10-8-21-13(16-10)17-12(19)9-22-14-15-4-5-18(14)7-11-3-2-6-20-11/h2-6,8H,7,9H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIRZUJPPGMLAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322974 | |

| Record name | 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | |

CAS RN |

872594-29-1 | |

| Record name | 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)

![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)

![2-sulfanylidene-5-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}imidazolidin-4-one hydrate](/img/structure/B3006354.png)

![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)

![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)